Cas no 185379-40-2 ((αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid)

(αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid is a protected amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) group, commonly utilized in peptide synthesis. The Fmoc moiety provides orthogonal protection for the α-amino group, enabling selective deprotection under mild basic conditions while preserving other functional groups. The 2-pyridinepropanoic acid backbone introduces a heteroaromatic side chain, which may enhance metal coordination or modify solubility properties. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and compatibility with standard coupling reagents. Its stereochemical purity (αS-configuration) ensures consistent incorporation into chiral peptide sequences, making it a reliable building block for research and pharmaceutical applications.
(αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid structure
185379-40-2 structure
商品名:(αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid
CAS番号:185379-40-2
MF:C23H19N2O4-
メガワット:387.40796
MDL:MFCD00672564
CID:66277
PubChem ID:24870846

(αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid 化学的及び物理的性質

名前と識別子

    • (S)-N-FMOC-(2-Pyridyl)alanine
    • N-(9-Fluorenylmethoxycarbonyl)-2-pyridyl-L-alanine
    • Fmoc-beta-(2-pyridyl)-Ala-OH
    • Fmoc-L-2-Pyridylala
    • Fmoc-2-Pal-OH
    • Fmoc-β-(2-pyridyl)-Ala-OH
    • Fmoc-3-(2-Pyridyl)-L-alanine
    • Fmoc-3-(2-pyridyl)-L-Ala-OH
    • Fmoc-L-2-Pyridylalanine
    • (2S)-(N-fluorenylmethoxycarbonylamino)-3-(pyrid-2'-yl)propionic acid
    • (2S)-2-{[(9H-fluorene-9-yl methoxy)carbonyl]amino}-3-(2-pyridinyl) propanoic acid
    • FMOC-2'-PYRIDYL-L-ALA
    • Fmoc-3-(2-Pyridyl)-Alanine
    • FMOC-ALA(2-PYRI)-OH
    • FMOC-ALA(2'-PYRIDYL)-OH
    • Fmoc-L-2-Pal-OH
    • Fmoc-L-3-(2-pyridyl)alanine
    • RARECHEM BK PT 0229
    • FMOC-ALA(2-PYRIDYL)-OH
    • (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid
    • Fmoc-beta-(2-pyridyl)-Ala-OH, >=97.0% (HPLC)
    • 185379-40-2
    • J-011894
    • Fmoc-L-3-(2-pyridyl)-alanine
    • CS-0020091
    • Fmoc- beta -(2-pyridyl)-Ala-OH
    • EN300-77284
    • MFCD00672564
    • A812953
    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-2-yl)propanoic acid
    • (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)propanoic acid
    • HY-34540
    • AS)-
    • (
    • A50239
    • AC-9954
    • (S)-2-(((9H-FLUOREN-9-YL)METHOXY)CARBONYLAMINO)-3-(PYRIDIN-2-YL)PROPANOIC ACID
    • 2-Pyridinepropanoic acid,a-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (aS)-
    • N-FLUORENEMETHOXYCARBONYL-D-3-(2-PYRIDYL) ALANINE
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-pyridyl)propanoate
    • AKOS015895514
    • PS-12033
    • A-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid
    • SCHEMBL119547
    • Fmoc-
    • (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoic acid
    • A-(2-pyridyl)-Ala-OH
    • MDL: MFCD00672564
    • インチ: InChI=1S/C23H20N2O4/c26-22(27)21(13-15-7-5-6-12-24-15)25-23(28)29-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m0/s1
    • InChIKey: DXIVJCDZOMUITR-NRFANRHFSA-N
    • ほほえんだ: O=C(O)[C@H](CC1=CC=CC=N1)NC(OCC2C3=CC=CC=C3C4=CC=CC=C42)=O

計算された属性

  • せいみつぶんしりょう: 388.14200
  • どういたいしつりょう: 388.142
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 29
  • 回転可能化学結合数: 8
  • 複雑さ: 556
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 88.5A^2
  • 互変異性体の数: 4
  • ひょうめんでんか: -1

じっけんとくせい

  • 色と性状: 淡黄色粉末
  • 密度みつど: 1.2692 (rough estimate)
  • ゆうかいてん: 151 °C
  • ふってん: 514.13°C (rough estimate)
  • フラッシュポイント: 335.4±31.5 °C
  • 屈折率: 1.6300 (estimate)
  • PSA: 88.52000
  • LogP: 4.00690
  • ようかいせい: 使用できません

(αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid セキュリティ情報

(αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid 税関データ

  • 税関コード:29223900

(αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D331580-25g
Fmoc-L-3-(2-pyridyl)alanine
185379-40-2 98%
25g
$1295 2024-08-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F67860-1g
(αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid
185379-40-2 97%
1g
¥278.0 2023-09-07
Chemenu
CM173592-1g
Fmoc-2-Pal-OH
185379-40-2 95%
1g
$*** 2023-03-30
TRC
F861033-100mg
Fmoc-l-2-pyridylalanine
185379-40-2
100mg
$52.00 2023-05-18
Enamine
EN300-77284-0.1g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)propanoic acid
185379-40-2 95%
0.1g
$22.0 2024-05-22
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F809437-250mg
Fmoc-β-(2-pyridyl)-Ala-OH
185379-40-2 97%
250mg
¥72.10 2022-01-14
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R003680-1g
(αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid
185379-40-2 97%
1g
¥207 2024-05-25
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F101220-250mg
(αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid
185379-40-2 97%
250mg
¥98.90 2023-09-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F809437-1g
Fmoc-β-(2-pyridyl)-Ala-OH
185379-40-2 97%
1g
¥398.00 2022-01-14
Matrix Scientific
041538-5g
Fmoc-L-2-pyridylalanine
185379-40-2
5g
$221.00 2023-09-09

(αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid 合成方法

(αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid 関連文献

(αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acidに関する追加情報

Chemical Compound CAS No. 185379-40-2: (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic Acid

The compound with CAS No. 185379-40-2, named (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid, is a highly specialized α-amino acid derivative. This molecule is notable for its unique structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group and a pyridine ring. The Fmoc group, a well-known protecting group in peptide synthesis, plays a critical role in controlling the reactivity of the amino group during chemical reactions. Recent studies have highlighted the potential of this compound in various fields, including drug delivery systems and bioconjugation chemistry.

The synthesis of this compound involves a multi-step process, including the coupling of the Fmoc group to the amino acid backbone and subsequent functionalization to introduce the pyridine moiety. Researchers have demonstrated that the presence of the pyridine ring enhances the molecule's ability to act as a ligand in metalloenzyme mimics, making it a promising candidate for catalytic applications. Furthermore, the stereochemistry at the α-carbon (denoted by (αS)) is crucial for determining the molecule's biological activity and selectivity.

Recent advancements in computational chemistry have allowed for detailed molecular modeling of this compound. These studies reveal that the Fmoc group not only protects the amino group but also influences the overall conformational flexibility of the molecule. This property is particularly advantageous in peptide synthesis, where precise control over stereochemistry and reactivity is essential. Additionally, the pyridine ring introduces π-electron interactions that can modulate the electronic properties of the molecule, making it suitable for applications in supramolecular chemistry.

In terms of biological applications, this compound has shown potential as a building block for constructing bioactive peptides and proteins. Its ability to undergo orthogonal deprotection reactions makes it highly versatile in complex peptide synthesis workflows. Moreover, recent research has explored its use as a chiral catalyst in asymmetric synthesis, leveraging its unique stereochemical properties to induce enantioselectivity in organic reactions.

The integration of this compound into drug delivery systems has also been a focus of recent investigations. Its ability to form stable complexes with metal ions and its compatibility with various biocompatible polymers make it an attractive candidate for targeted drug delivery applications. Furthermore, its photostability and fluorescence properties have been exploited in bioimaging studies, providing new insights into intracellular trafficking mechanisms.

In conclusion, (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid represents a cutting-edge advancement in chemical synthesis and molecular design. Its unique combination of functional groups and stereochemical features positions it as a valuable tool in peptide chemistry, catalysis, and drug delivery systems. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in both academic and industrial settings.

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